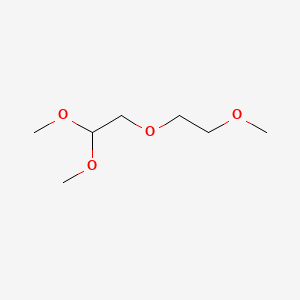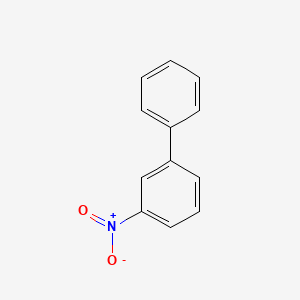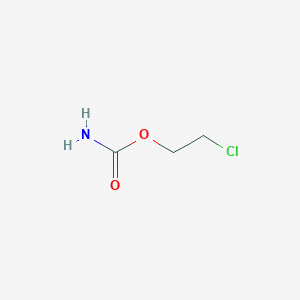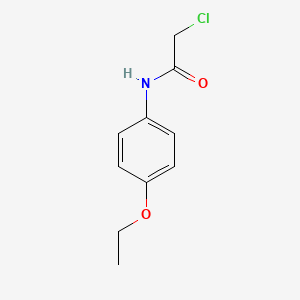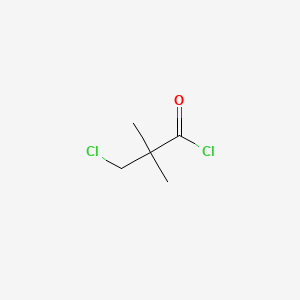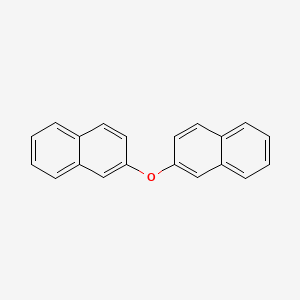
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- is a chemical compound with the molecular formula C11H11NOS2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 4-Thiazolidinone derivatives has been reported in several studies. For instance, a series of novel 4-thiazolidinones incorporating 2-(2,4,5-trichlorophenoxy)propanamide was synthesized. The reaction of 2-(2,4,5-trichlorophenoxy)propanohydrazide with the corresponding carbonyl compounds afforded 2-(2,4,5-trichlorophenoxy)propanehydrazide hydrazones which upon reaction with thioglycolic acid revealed 4-thiazolidinone derivatives . Another study reported the synthesis of 2, 4-dichlorothiazolyl thiazolidine-2,4-dione and 4-chloro-2-benzylsulfanylthiazolyl-thiazolidine-2,4-dione derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- can be inferred from its molecular formula C11H11NOS2 . It has a molecular weight of 237.3 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral properties would require experimental determination .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
The compound has been found to be effective as an antibacterial and antifungal agent . This makes it a potential candidate for the development of new drugs to combat bacterial and fungal infections.
Antitubercular Applications
The compound has shown promising results in the treatment of tuberculosis . This could lead to the development of more effective treatments for this disease.
Anticancer Applications
The compound has been found to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.
Anti-inflammatory Applications
The compound has been found to have anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation.
Anticonvulsant Applications
A novel series of derivatives of the compound were synthesized and screened for anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Antidiabetic Applications
The same series of derivatives were also screened for antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Neuropharmacological Applications
The compound has been found to have high neuropharmacological potential . This suggests potential applications in the treatment of neurodegenerative disorders, such as Alzheimer’s disease.
Chiral Solvating Agent
The compound has been found to be a potential chiral solvating agent (CSA) for the spectral resolution of enantiomers via 1H NMR spectroscopy . This suggests potential applications in the field of analytical chemistry.
Safety and Hazards
The safety and hazards associated with 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- are not explicitly mentioned in the retrieved sources. As a research chemical, it is not intended for human or veterinary use. Proper safety measures should be taken when handling this compound.
Orientations Futures
The future directions for research on 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- could involve further exploration of its synthesis, structural analysis, and potential biological activities. Given the wide range of biological activities exhibited by thiazolidinone derivatives, there may be potential for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity . They are known to target cancer cells, particularly chronic myeloid leukemia cells .
Mode of Action
It’s worth noting that 4-thiazolidinones, in general, are known for their anticancer properties . They interact with cancer cells, leading to cell cycle arrest and induction of apoptosis .
Biochemical Pathways
It’s known that similar compounds, such as 4-thiazolidinones, can affect various biochemical pathways related to cell proliferation and survival, contributing to their anticancer activity .
Result of Action
Similar compounds, such as 4-thiazolidinones, have been reported to exhibit anticancer activity, suggesting that they may induce cell cycle arrest and apoptosis in cancer cells .
Propriétés
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8(9-5-3-2-4-6-9)12-10(13)7-15-11(12)14/h2-6,8H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSHNYSKESUNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CSC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |
CAS RN |
23538-08-1 |
Source


|
| Record name | Rhodanine, 3-(alpha-methylbenzyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023538081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazolidinone, 3-(1-phenylethyl)-2-thioxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




